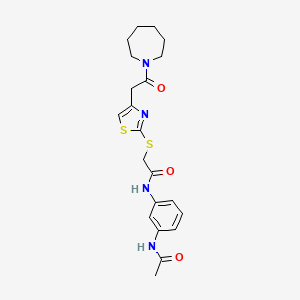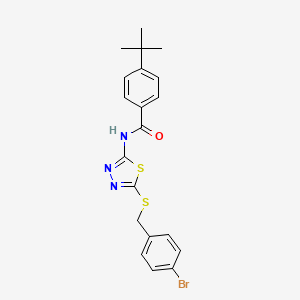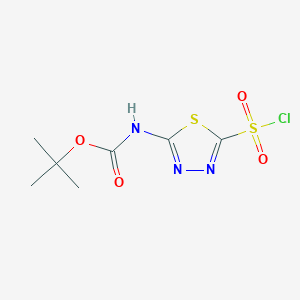![molecular formula C16H18IN B2532216 2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 1033847-12-9](/img/structure/B2532216.png)
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide, also known as 2-DMPMEI, is a pyridinium iodide derivative with potential applications in both scientific research and lab experiments. This molecule has been the subject of numerous studies in recent years, as it has been found to possess a variety of unique biochemical and physiological effects.
Scientific Research Applications
Electro-Optic Materials
Research has been conducted on the synthesis and applications of heterocycle-based chromophores, including pyrrole-based donor-acceptor structures, for nonlinear optical/electro-optic materials. These chromophores exhibit significant nonlinear optical (NLO) activities and are suitable for the formation of intrinsically acentric, highly transparent NLO/electro-optic multilayers, showing promise for advanced optical applications (Facchetti et al., 2003).
Self-Assembling Properties
Studies on the synthesis and self-assembling properties of certain pyridinium iodides have been explored for their use in delivery systems. The self-assembling properties and the formation of liposomes with specific diameters have been characterized, indicating potential applications in nanostructured materials and drug delivery systems (Pikun et al., 2022).
Structural Studies
Investigations into the structural features of organotellurium iodides and related compounds have contributed to understanding the bonding and assembly of these materials at the molecular level. Such studies provide insights into the development of new materials with tailored properties for various applications (Faoro et al., 2009).
Nonlinear Optics
Research into stilbazolium derivatives and their analogs has shown that these compounds are highly active in second-order nonlinear optics. Structural modifications, such as ethyl substitution, enhance solubility and potentially improve the nonlinear optical properties of these materials, offering avenues for the development of advanced optical devices (Okada et al., 2003).
Charge Transfer and Photophysical Properties
The photophysical properties of push-pull pyridinium salts, including their solvatochromism and charge transfer processes, have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in optoelectronics and sensing technologies (Carlotti et al., 2014).
properties
IUPAC Name |
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.HI/c1-13-7-8-15(14(2)12-13)9-10-16-6-4-5-11-17(16)3;/h4-12H,1-3H3;1H/q+1;/p-1/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVEJDTFZVCEU-RRABGKBLSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC2=CC=CC=[N+]2C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C2=CC=CC=[N+]2C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)


![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)
![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)

